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Compound of Interest

Compound Name:
5-Methoxy-2-oxoindoline-3-

carbaldehyde

Cat. No.: B1487474 Get Quote

This document provides a comprehensive technical guide on the analytical characterization of

5-Methoxy-2-oxoindoline-3-carbaldehyde, a pivotal intermediate in modern medicinal

chemistry and materials science. Designed for researchers, scientists, and drug development

professionals, this guide moves beyond a standard Certificate of Analysis. It delves into the

causality behind the analytical methodologies, offers detailed, self-validating experimental

protocols, and presents an objective comparison with a functionally relevant alternative, 2-

Chloroquinoline-3-carbaldehyde. Our objective is to provide not just data, but actionable, field-

proven insights into the quality assessment and synthetic utility of this versatile building block.

The unique oxindole scaffold, functionalized with both an electron-donating methoxy group and

a reactive aldehyde, makes this compound a valuable precursor for a range of bioactive

molecules, including agents with potential anti-cancer and anti-inflammatory properties.[1] Its

application extends to the development of fluorescent probes and advanced organic materials,

where precise structural and purity profiles are paramount.[1]

Product Identification and Specifications
A thorough understanding of a chemical's fundamental properties is the bedrock of its effective

application. The specifications below represent a typical high-purity batch of 5-Methoxy-2-
oxoindoline-3-carbaldehyde.
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Parameter Specification

Product Name 5-Methoxy-2-oxoindoline-3-carbaldehyde

CAS Number 52508-88-0[2]

Molecular Formula C₁₀H₉NO₃[3]

Molecular Weight 191.19 g/mol [3]

Appearance Off-white to yellow or brown solid/powder

Purity (by HPLC) ≥ 98.0%

Solubility Soluble in DMSO, DMF, moderately in Methanol

Storage Conditions Store at 2-8 °C, protect from light and air

Comprehensive Analytical Profile
The identity and structure of the material are unequivocally confirmed through a suite of

orthogonal spectroscopic techniques. Each method provides a unique piece of the structural

puzzle, and together they create a high-confidence chemical fingerprint.

Identity Confirmation by Nuclear Magnetic Resonance
(NMR) Spectroscopy
NMR spectroscopy provides an atomic-level view of the molecular structure. The proton (¹H)

and carbon-¹³ (¹³C) NMR spectra are definitive for identity confirmation.

Expected Chemical Shifts (¹H NMR, 400 MHz, DMSO-d₆):

δ ~10.8 ppm (s, 1H, NH): The downfield shift is characteristic of the amide proton within the

oxindole ring.

δ ~9.8 ppm (s, 1H, CHO): A sharp singlet confirming the presence of the aldehyde functional

group.

δ ~7.5-6.8 ppm (m, 3H, Ar-H): A complex multiplet pattern corresponding to the three protons

on the aromatic ring. The specific splitting is dictated by their positions relative to the
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electron-donating methoxy group and the oxindole core.

δ ~3.7 ppm (s, 3H, OCH₃): A distinct singlet integrating to three protons, characteristic of the

methoxy group.

Expected Key Chemical Shifts (¹³C NMR, 100 MHz, DMSO-d₆):

δ ~185 ppm (CHO)

δ ~170 ppm (C=O, amide)

δ ~155 ppm (Ar-C-O)

δ ~110-135 ppm (Ar-C)

δ ~55 ppm (OCH₃)

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in

approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.[4]

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A

relaxation delay of 2 seconds and 16 scans are typically sufficient for a high signal-to-noise

ratio.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural

abundance of ¹³C, a longer acquisition time with a 5-second relaxation delay and over 1024

scans is recommended.[4]

Data Processing: Process the raw data using appropriate software. Reference the spectra to

the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

Structural Corroboration by Fourier-Transform Infrared
(FTIR) Spectroscopy
FTIR spectroscopy is employed to confirm the presence of key functional groups, whose

vibrational frequencies serve as a reliable structural fingerprint.
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Wavenumber (cm⁻¹) Assignment Significance

~3200 cm⁻¹ N-H Stretch
Confirms the secondary amide

(lactam) of the oxindole ring.

~1710 cm⁻¹ C=O Stretch (Ketone/Amide)
Characteristic of the C2-

carbonyl in the oxindole ring.

~1680 cm⁻¹ C=O Stretch (Aldehyde)

Confirms the aldehyde

carbonyl group. Its position

indicates conjugation.

~1620 cm⁻¹ C=C Stretch (Aromatic)
Indicates the aromatic

benzene ring.

~1250 cm⁻¹ C-O Stretch (Aryl Ether)

Confirms the presence of the

methoxy group attached to the

aromatic ring.[5]

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an

ATR accessory.

Background Scan: Record a background spectrum of the clean, empty ATR crystal to

subtract atmospheric and instrumental interferences.

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and

apply pressure to ensure good contact.

Data Acquisition: Record the spectrum, typically by co-adding 32 scans in the range of 4000-

400 cm⁻¹.[4]

Data Analysis: Identify the characteristic absorption bands and compare them to reference

data.

Molecular Weight Verification by Mass Spectrometry
(MS)
Mass spectrometry provides definitive confirmation of the compound's molecular weight.
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Technique: Electrospray Ionization (ESI) in positive mode is ideal for this class of

compounds.

Expected Ion: [M+H]⁺

Calculated m/z: 192.06

Observed m/z: 192.06 ± 0.05 Da

Purity Assessment and Method Comparison
Purity is a critical parameter for any synthetic intermediate. We employ high-performance liquid

chromatography (HPLC) as the primary, quantitative method, supported by an orthogonal

technique for comprehensive impurity profiling.

Analytical Workflow for Quality Control
The following diagram illustrates the logical flow of our comprehensive quality control process,

ensuring that each batch meets the highest standards of identity, purity, and quality.
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Sample Reception & Initial Checks

Spectroscopic Identity Confirmation
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(LC-MS)

Primary Purity by HPLC
(>98.0%)

Orthogonal Method
(GC-MS, if applicable)

Cross-validation

Generate Certificate of Analysis Batch Reject

If Purity < 98.0%

Batch Release
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Caption: Quality Control Workflow for Synthetic Intermediates.
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Primary Purity Determination by High-Performance
Liquid Chromatography (HPLC)
Reverse-phase HPLC is the gold standard for assessing the purity of non-volatile organic

compounds like oxindole derivatives.[6] The method separates the main component from

potential impurities based on differential partitioning between a nonpolar stationary phase and

a polar mobile phase.

Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and

column oven.

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18

stationary phase is chosen for its excellent retention and separation of moderately polar

aromatic compounds.

Mobile Phase: An isocratic mixture of 65% Water (with 0.1% Trifluoroacetic Acid, TFA) and

35% Acetonitrile (with 0.1% TFA).[6] TFA is used as an ion-pairing agent to improve peak

shape for the slightly acidic N-H proton.

Flow Rate: 1.0 mL/min.[6]

Column Temperature: 35 °C. Elevated temperature reduces viscosity and can improve peak

efficiency.

Detection: UV at 250 nm. This wavelength is chosen as it corresponds to a high absorbance

region for the oxindole chromophore, ensuring high sensitivity.[7]

Injection Volume: 10 µL.

Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in a 50:50

mixture of water and acetonitrile.

System Suitability: Before analysis, inject a standard solution five times. The relative

standard deviation (RSD) for the peak area should be < 2.0%, and the USP tailing factor

should be < 1.5.
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Analysis: The purity is calculated based on the area percent of the main peak relative to the

total area of all peaks in the chromatogram.

Orthogonal Purity Method: Gas Chromatography-Mass
Spectrometry (GC-MS)
While HPLC is the primary method, GC-MS can serve as a valuable orthogonal technique,

particularly for identifying volatile or thermally stable impurities that may not be well-resolved by

LC.

Applicability and Rationale: Direct injection of 5-Methoxy-2-oxoindoline-3-carbaldehyde into

a GC system can be challenging due to its relatively high molecular weight and potential for

thermal degradation. However, it is an excellent method for detecting lower molecular weight

starting materials or solvent residues. GC-MS combines the separation power of gas

chromatography with the identification capabilities of mass spectrometry.[8][9]

Technique Principle
Advantages for this
Compound

Limitations

HPLC-UV

Separation based on

polarity in liquid

phase.

Robust, reproducible,

non-destructive, ideal

for non-volatiles.

May not resolve all co-

eluting impurities

without MS detector.

GC-MS

Separation based on

boiling point in gas

phase.

Excellent for volatile

impurities, provides

structural info from

MS.[10]

Potential for thermal

degradation of the

analyte; may require

derivatization.[11]

Comparative Performance in Synthesis: A Tale of
Two Scaffolds
To fully appreciate the utility of 5-Methoxy-2-oxoindoline-3-carbaldehyde, it is instructive to

compare it with another widely used heterocyclic aldehyde, 2-Chloroquinoline-3-carbaldehyde.

While both are versatile synthons, their distinct electronic and structural properties dictate their

reactivity and suitability for different synthetic targets.
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Structural and Electronic Comparison
The diagram below highlights the key structural differences that influence the chemical

behavior of these two building blocks.

Caption: Key Structural and Electronic Differences.

Feature
5-Methoxy-2-oxoindoline-3-

carbaldehyde

Alternative: 2-

Chloroquinoline-3-

carbaldehyde

Core Heterocycle Oxindole Quinoline

Electronic Nature of Ring

Electron-rich due to the amide

nitrogen and methoxy group.

Activated towards electrophilic

aromatic substitution.

Electron-deficient due to the

pyridine ring nitrogen. Prone to

nucleophilic attack.

Key Substituents

-OCH₃ (Strongly activating,

electron-donating) -NH

(Amide)

-Cl (Deactivating, electron-

withdrawing; good leaving

group)

Primary Reaction Sites

1. Aldehyde (e.g.,

Knoevenagel, Wittig) 2.

Aromatic ring (electrophilic

substitution) 3. N-H site

(alkylation, acylation)

1. Aldehyde (derivatization) 2.

C2-position (nucleophilic

aromatic substitution, SNAr) 3.

C4-position (activated towards

nucleophiles)

Typical Synthetic Utility

Building block for complex

indoles used in anti-cancer

and anti-inflammatory drug

discovery programs.[1]

Precursor for fused

heterocyclic systems and

substituted quinolines via

displacement of the chloro

group.[12]

Causality of Performance

The electron-donating groups

enhance the nucleophilicity of

the scaffold, making it suitable

for building complex, electron-

rich targets.

The electron-withdrawing

nature and the labile chloro

group make it an ideal

electrophilic partner for

constructing quinoline-based

drugs.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.chemimpex.com/products/26605
https://pubs.rsc.org/en/content/articlelanding/1981/p1/p19810001520
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1487474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In-Field Insight: The choice between these two intermediates is fundamentally driven by the

target molecule's electronic requirements. For synthesizing analogs of natural products or

compounds requiring an electron-rich aromatic system, 5-Methoxy-2-oxoindoline-3-
carbaldehyde is superior. Conversely, for targets where a key bond is formed by nucleophilic

attack on an aromatic ring, such as in the synthesis of many kinase inhibitors, 2-

Chloroquinoline-3-carbaldehyde provides a more direct and efficient pathway.[12]

Conclusion
5-Methoxy-2-oxoindoline-3-carbaldehyde is a high-value synthetic intermediate whose

quality can be rigorously controlled and verified through a combination of spectroscopic and

chromatographic techniques. As demonstrated, a comprehensive analytical package involving

NMR, FTIR, MS, and HPLC provides an unambiguous confirmation of its identity, structure, and

purity.

When compared to other heterocyclic synthons like 2-Chloroquinoline-3-carbaldehyde, its

unique electronic profile—stemming from the electron-rich oxindole core and the activating

methoxy group—offers distinct synthetic advantages for specific target classes. This guide

provides the necessary framework for researchers to not only verify the quality of their material

but also to make informed, strategic decisions when incorporating it into complex synthetic

workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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